2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a thiazolo[3,2-a]pyrimidine core. Key structural elements include:
- Isopropyl substituent: At position 7, this group may enhance lipophilicity and influence steric interactions.
- 5-oxo moiety: A ketone group at position 5, which could participate in hydrogen bonding or tautomerization .
Synthesis routes for analogous thiazolo- or thiadiazolo-pyrimidines (e.g., ethyl carboxylate intermediates reacted with amines) suggest that the target compound may be synthesized via similar condensation or cyclization steps, with structural confirmation via NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2S/c1-8(2)12-6-14(25)23-9(7-26-17(23)22-12)5-13(24)21-11-4-3-10(18)15(19)16(11)20/h3-4,6,8-9H,5,7H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKIDHVKLFSMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=C(C(=C(C=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide is a synthetic organic molecule characterized by a thiazolo-pyrimidine core structure. Its molecular formula is , with a molecular weight of approximately 397.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Thiazole and pyrimidine rings : Known pharmacophores that enhance bioactivity.
- Acetamide moiety : Influences the compound's solubility and reactivity.
- Trifluoromethyl-substituted phenyl group : Enhances lipophilicity and may affect the compound’s interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial growth through interference with essential metabolic pathways. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, demonstrating its potential as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been compared to established nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, it has been shown to possess similar efficacy to indomethacin in inhibiting cyclooxygenase (COX) enzymes. The effective dose (ED50) values for related compounds were reported as follows:
| Compound | ED50 (μM) |
|---|---|
| Indomethacin | 9.17 |
| Compound 7 | 11.60 |
| Compound 8 | 8.23 |
| Compound 9 | 9.47 |
These findings suggest that the thiazolo-pyrimidine derivatives may provide a viable alternative to traditional NSAIDs with potentially fewer side effects .
Anticancer Activity
The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cell lines. Studies have demonstrated cytotoxic effects against various cancer types, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways that promote cell survival and proliferation .
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study investigated the cytotoxic effects of thiazolo-pyrimidine derivatives on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
- Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 μM to 25 μM for different derivatives.
-
Inflammation Model in RAW264.7 Cells
- The compound was tested in RAW264.7 macrophages to evaluate its effects on nitric oxide synthase (iNOS) and COX-2 expression.
- Treatment with the compound resulted in significant downregulation of iNOS and COX-2 mRNA levels compared to untreated controls.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the thiazole and pyrimidine rings significantly influence biological activity. Electron-withdrawing groups enhance activity against specific targets while maintaining low toxicity profiles .
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex organic structure with a molecular formula of and a molecular weight of approximately 397.4 g/mol. Its design incorporates key functional groups such as an acetamide moiety and a trifluoromethyl-substituted phenyl group, which are known to enhance biological activity and chemical reactivity.
Biological Activities
1. Antimicrobial Properties
Research indicates that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial effects. The compound has shown potential in inhibiting bacterial growth against various strains, including both Gram-positive and Gram-negative bacteria. The thiazole and pyrimidine rings are recognized pharmacophores that contribute to this bioactivity.
2. Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been noted for its anti-inflammatory activities. Studies suggest that it may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
3. Anticancer Activity
The anticancer potential of thiazolo-pyrimidine derivatives is well-documented. This compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its promise as an anticancer agent. Mechanistically, it may act by interfering with cancer cell proliferation or inducing apoptosis.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various thiazolo-pyrimidine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, showcasing its potential as a novel antimicrobial agent .
Case Study 2: Cytotoxicity Against Cancer Cells
Another study evaluated the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values in the micromolar range, suggesting substantial anticancer activity compared to control treatments.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, functional, and inferred biological properties of the target compound with structurally related analogs:
Key Observations:
Core Heterocycle Differences: The thiazolo[3,2-a]pyrimidine core (target compound) has a sulfur atom in the thiazole ring, contrasting with the triazolo[1,5-a]pyrimidine in flumetsulam (nitrogen-rich) and the thiadiazolo[3,2-a]pyrimidine in ’s compound (additional sulfur in thiadiazole). These variations affect electron density and binding interactions .
Acetamide vs. Sulfonamide: The acetamide linker in the target compound and oxadixyl may exhibit different hydrogen-bonding profiles compared to flumetsulam’s sulfonamide, influencing solubility and target selectivity .
Biological Implications :
- Fluorinated aryl groups (as in the target and flumetsulam) are associated with enhanced penetration of lipid membranes and resistance to oxidative metabolism .
- The 5-oxo group in the target compound could mimic carbonyl-containing substrates in enzymatic processes, suggesting kinase or protease inhibition as a plausible mechanism .
Research Findings and Data Gaps
- Synthesis and Characterization : While confirms the viability of spectroscopic methods (NMR, IR) for analogous compounds, crystallographic data (e.g., hydrogen-bonding patterns via SHELX refinements ) are lacking for the target compound.
- Physicochemical Properties: The trifluorophenyl group likely increases logP compared to non-fluorinated analogs, though experimental solubility and stability data are needed.
Preparation Methods
Cyclodehydration of 2-Phenacylthio-dihydropyrimidine Hydrobromides
This method, detailed in Balkan et al. and Sherif et al. , utilizes polyphosphoric acid (PPA) to cyclodehydrate intermediates. For the 7-isopropyl derivative, the precursor would include an isopropyl-substituted dihydropyrimidine hydrobromide (e.g., 1a–x in).
Biginelli Condensation Followed by Cyclization
An alternative route involves a three-component Biginelli reaction to form a tetrahydropyrimidine-2-thione intermediate, followed by cyclization with chloroacetonitrile or bromoacetic acid. This approach is scalable and avoids harsh PPA conditions.
Functionalization: Introduction of the Acetamide Group
The 3-position of the thiazolo[3,2-a]pyrimidine core is functionalized with an acetamide group. Two strategies are employed:
Direct Acetylation of the Core
For cores with a carboxylic acid group (e.g., 10 in), activation to an acyl chloride followed by coupling with 2,3,4-trifluorophenylamine is used.
Mitsunobu Reaction and Click Chemistry
Propargyl ethers of the thiazolo[3,2-a]pyrimidine can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce complex substituents. However, this method is less direct for acetamide installation.
Optimization and Challenges
Regioselectivity in Cyclization
The thiazolo[3,2-a]pyrimidine core often forms as a mixture of regioisomers. X-ray crystallography and computational studies confirm the Z configuration dominance, attributed to intramolecular hydrogen bonding.
Solubility and Purification
The 2,3,4-trifluorophenyl group reduces solubility in polar solvents. Purification via recrystallization (e.g., ethanol) or column chromatography (silica gel, ethyl acetate/hexane) is critical.
Comparative Analysis of Synthesis Routes
| Parameter | Cyclodehydration (PPA) | Biginelli + Cyclization |
|---|---|---|
| Scalability | Moderate (high temp) | High (room temp) |
| Yield | 65–85% | 65–75% |
| Cost | Low (PPA is cheap) | Moderate (ZnCl₂, DMF) |
| Purity | Requires recrystallization | Higher due to milder conditions |
Characterization and Validation
Q & A
Q. How to design in vivo studies for pharmacokinetic and toxicity profiling?
- Protocol Design :
- Dose Escalation : Administer 1–100 mg/kg in rodent models to establish linear pharmacokinetics .
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
